Solubility in PGMEA: A 50-Fold Difference Versus Triflate and Perfluorobutanesulfonate Analogs
The solubility of bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in PGMEA (propylene glycol methyl ether acetate), the most common photoresist casting solvent, is below 1% . This represents a drastic reduction compared to its direct structural analogs: bis(4-tert-butylphenyl)iodonium triflate (solubility ~50% in PGMEA) and bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (~40% in PGMEA) . This low-solubility profile is not a defect but an engineered parameter that enables stratified resist formulations or controlled PAG leaching in immersion lithography.
| Evidence Dimension | Solubility in PGMEA |
|---|---|
| Target Compound Data | <1% |
| Comparator Or Baseline | Bis(4-tert-butylphenyl)iodonium triflate: ~50%; Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate: ~40% |
| Quantified Difference | >50-fold lower than triflate analog; >40-fold lower than perfluoro analog |
| Conditions | Electronic grade material, vendor specification datasheets (Sigma-Aldrich) |
Why This Matters
For procurement, this dictates whether the PAG can be used in standard PGMEA-based resist formulations or requires alternative solvent systems, directly impacting process integration costs.
